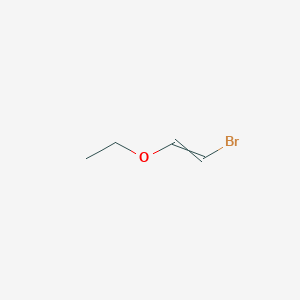
2-Bromovinyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-bromo-2-ethoxyethene is an organic compound characterized by the presence of a bromine atom and an ethoxy group attached to a double-bonded carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-bromo-2-ethoxyethene typically involves the bromination of 2-ethoxyethene. One common method is the addition of bromine to 2-ethoxyethene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at low temperatures to ensure the formation of the (Z)-isomer. The reaction can be represented as follows:
C2H5OCH=CH2+Br2→C2H5OCH=CHBr
Industrial Production Methods
Industrial production of (Z)-1-bromo-2-ethoxyethene may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-bromo-2-ethoxyethene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in (Z)-1-bromo-2-ethoxyethene can participate in addition reactions with reagents like hydrogen halides, halogens, and water.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in inert solvents.
Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of 2-ethoxyethanol or 2-ethoxyethylamine.
Addition: Formation of 1,2-dibromo-2-ethoxyethane.
Oxidation: Formation of 2-ethoxyoxirane.
Reduction: Formation of 2-ethoxyethane.
Applications De Recherche Scientifique
Chemistry
(Z)-1-bromo-2-ethoxyethene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology and Medicine
In biological research, (Z)-1-bromo-2-ethoxyethene can be used to study the effects of halogenated compounds on biological systems
Industry
In the industrial sector, (Z)-1-bromo-2-ethoxyethene can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-1-bromo-2-ethoxyethene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bond allows for addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the ethoxy group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-bromo-2-ethoxyethene: The geometric isomer of (Z)-1-bromo-2-ethoxyethene with different spatial arrangement of substituents.
1-bromo-2-methoxyethene: Similar structure but with a methoxy group instead of an ethoxy group.
1-chloro-2-ethoxyethene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(Z)-1-bromo-2-ethoxyethene is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The presence of both bromine and ethoxy groups provides a distinct combination of electronic effects that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C4H7BrO |
|---|---|
Poids moléculaire |
151.00 g/mol |
Nom IUPAC |
1-bromo-2-ethoxyethene |
InChI |
InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3 |
Clé InChI |
BCFCTTHZFYZOHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


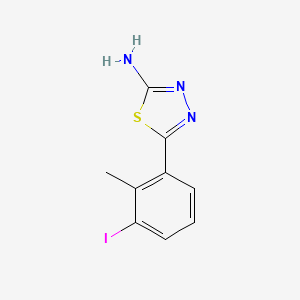

![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)

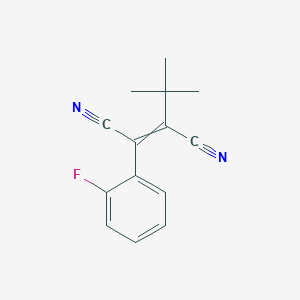
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
![Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)
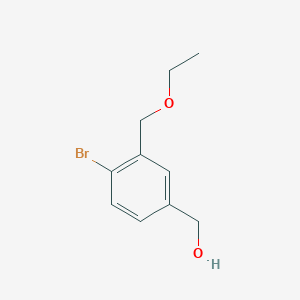
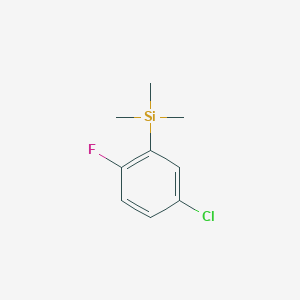
![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
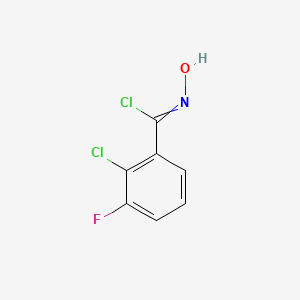
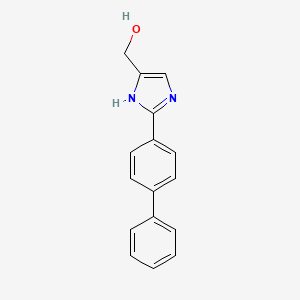
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)

